molecular formula C17H19BrN4O3S2 B11003136 2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N,N-dimethylethanesulfonamide

2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N,N-dimethylethanesulfonamide

Cat. No.: B11003136
M. Wt: 471.4 g/mol
InChI Key: ZZBROOXQBFVGFX-UHFFFAOYSA-N
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Description

2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N,N-dimethylethanesulfonamide is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a thiazole ring, a hydroxy group, an imino group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N,N-dimethylethanesulfonamide involves multiple steps. One common method starts with the preparation of 4-(4-bromophenyl)-1,3-thiazole-2-amine, which is then reacted with 2-mercapto-3-(2-methylphenyl)-2-propenoic acid in the presence of dichloromethane and catalytic amounts of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole monohydrate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the imino group results in amines.

Scientific Research Applications

2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N,N-dimethylethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Material Science: The compound’s functional groups allow it to be used in the design of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N,N-dimethylethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and thiazole ring can facilitate binding to specific sites, while the hydroxy and imino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N,N-dimethylethanesulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H19BrN4O3S2

Molecular Weight

471.4 g/mol

IUPAC Name

2-[4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide

InChI

InChI=1S/C17H19BrN4O3S2/c1-21(2)27(24,25)8-7-22-9-14(23)15(16(22)19)17-20-13(10-26-17)11-3-5-12(18)6-4-11/h3-6,10,19,23H,7-9H2,1-2H3

InChI Key

ZZBROOXQBFVGFX-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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